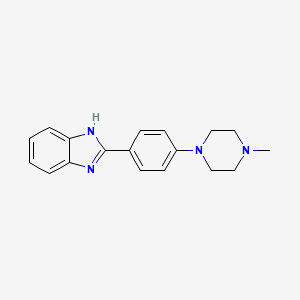
LasR-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LasR-IN-4 is a potent inhibitor of the LasR protein, which plays a crucial role in the quorum sensing system of Pseudomonas aeruginosa. This compound effectively inhibits the formation of biofilms, the production of pyocyanin, and the generation of rhamnolipids in Pseudomonas aeruginosa . These properties make this compound a valuable tool in the study of bacterial infections and biofilm-related diseases.
Méthodes De Préparation
The synthesis of LasR-IN-4 involves multiple steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:
Formation of Benzimidazole Core: The reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Functionalization: Introduction of various functional groups to the benzimidazole core through substitution reactions.
Final Assembly: Coupling of the functionalized benzimidazole with other molecular fragments to form the final this compound compound
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques.
Analyse Des Réactions Chimiques
LasR-IN-4 undergoes several types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, affecting its biological activity.
Coupling Reactions: Used to attach different molecular fragments to the benzimidazole core, forming the final compound
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms, while coupling reactions can attach larger molecular fragments.
Applications De Recherche Scientifique
LasR-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of benzimidazole derivatives.
Biology: Investigates the role of quorum sensing in bacterial communication and biofilm formation.
Medicine: Explores potential therapeutic applications in treating bacterial infections and biofilm-related diseases.
Mécanisme D'action
LasR-IN-4 exerts its effects by inhibiting the LasR protein, a key regulator in the quorum sensing system of Pseudomonas aeruginosa. By binding to LasR, this compound prevents the activation of genes involved in biofilm formation, pyocyanin production, and rhamnolipid generation. This disruption of quorum sensing pathways inhibits bacterial communication and reduces the virulence of Pseudomonas aeruginosa .
Comparaison Avec Des Composés Similaires
LasR-IN-4 is unique in its potent inhibition of the LasR protein. Similar compounds include other benzimidazole derivatives and quorum sensing inhibitors, such as:
LasR-IN-1: Another potent LasR inhibitor with similar properties.
LasR-IN-2: A benzimidazole derivative with moderate LasR inhibition.
LasR-IN-3: A compound with weaker LasR inhibition but similar chemical structure
This compound stands out due to its high potency and effectiveness in inhibiting biofilm formation and virulence factor production in Pseudomonas aeruginosa.
Propriétés
Formule moléculaire |
C18H20N4 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)18-19-16-4-2-3-5-17(16)20-18/h2-9H,10-13H2,1H3,(H,19,20) |
Clé InChI |
MTCZGPPSHVGCKQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


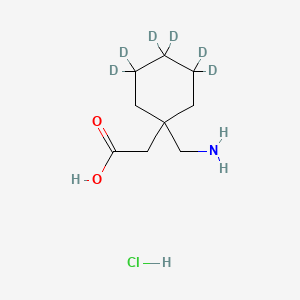
![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)
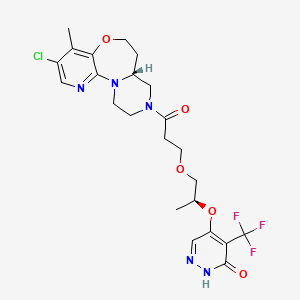

![N-[4-[11-[(3S)-3-aminopyrrolidin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-2-yl]pyrimidin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12404437.png)
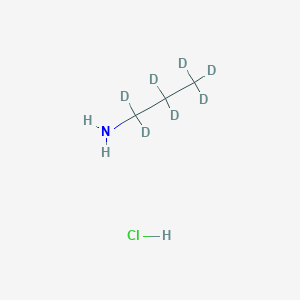
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
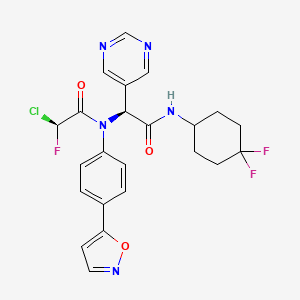
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
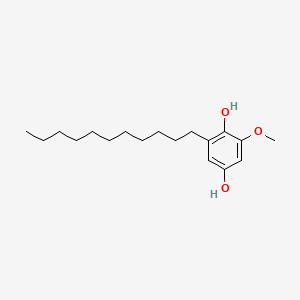
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
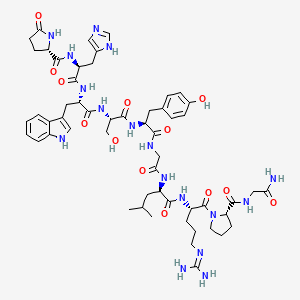
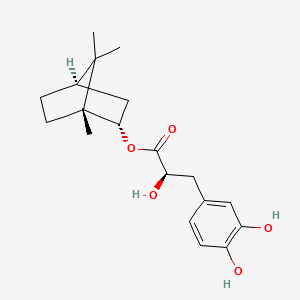
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
